molecular formula C14H21BrN2 B14274662 8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide CAS No. 136312-82-8

8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide

Cat. No.: B14274662
CAS No.: 136312-82-8
M. Wt: 297.23 g/mol
InChI Key: JMKRDFYHIXSSGB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide is a chemical compound with the molecular formula C14H21BrN2 and a molecular weight of 297.2339 . This compound is known for its unique spiro structure, which includes a nitrogen atom within the spiro ring system. It is often used in various chemical and biological research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide typically involves the reaction of a spiro compound with a brominating agent. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the bromide ion is replaced by another nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation to form different products depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different spiro compounds with various functional groups replacing the bromide ion.

Scientific Research Applications

8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide is unique due to its specific spiro structure and the presence of a bromide ion, which imparts distinct reactivity and properties. This uniqueness makes it valuable in research and industrial applications where specific chemical behaviors are desired.

Properties

CAS No.

136312-82-8

Molecular Formula

C14H21BrN2

Molecular Weight

297.23 g/mol

IUPAC Name

8-phenyl-8-aza-5-azoniaspiro[4.5]decane;bromide

InChI

InChI=1S/C14H21N2.BrH/c1-2-6-14(7-3-1)15-8-12-16(13-9-15)10-4-5-11-16;/h1-3,6-7H,4-5,8-13H2;1H/q+1;/p-1

InChI Key

JMKRDFYHIXSSGB-UHFFFAOYSA-M

Canonical SMILES

C1CC[N+]2(C1)CCN(CC2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.